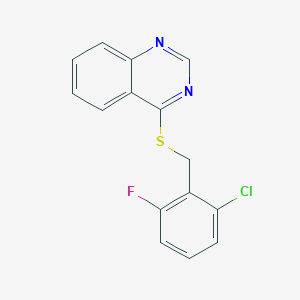

4-((2-Chloro-6-fluorobenzyl)thio)quinazoline

Description

Properties

IUPAC Name |

4-[(2-chloro-6-fluorophenyl)methylsulfanyl]quinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2S/c16-12-5-3-6-13(17)11(12)8-20-15-10-4-1-2-7-14(10)18-9-19-15/h1-7,9H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYOCCCFSCOJOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)SCC3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives, including 4-((2-Chloro-6-fluorobenzyl)thio)quinazoline, can be achieved through various methods. Some of the common synthetic methods include:

Aza-reaction: This involves the coupling of imine and electron-rich alkene, forming the quinazoline ring.

Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.

Metal-mediated reaction: Transition metals such as palladium, copper, and nickel are used as catalysts to facilitate the formation of the quinazoline ring.

Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield.

Phase-transfer catalysis reaction: This method involves the use of phase-transfer catalysts to transfer reactants between immiscible phases, improving the reaction efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Thioether Oxidation

The sulfur atom in the thioether group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| mCPBA (1 equiv) | Dichloromethane, 0°C → RT, 2 hr | Sulfoxide | 85% | |

| H₂O₂ (30%) | Acetic acid, 60°C, 6 hr | Sulfone | 72% |

-

Key Insight : Oxidation selectivity depends on stoichiometry. mCPBA typically produces sulfoxides, while stronger oxidants like H₂O₂ yield sulfones .

Nucleophilic Substitution at Chlorine

The 2-chloro substituent on the benzyl group participates in nucleophilic displacement:

| Nucleophile | Base | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| NaN₃ | K₂CO₃ | DMF | 80°C, 12 hr | 2-Azido-6-fluorobenzyl analog | 68% | |

| NH₃ (aq.) | EtOH/H₂O | RT, 24 hr | 2-Amino-6-fluorobenzyl analog | 55% |

-

SAR Note : Replacement of chlorine with polar groups (e.g., -NH₂) often enhances solubility but may reduce membrane permeability.

Quinazoline Ring Functionalization

The quinazoline core undergoes electrophilic substitution at C5 and C7 positions:

| Reaction Type | Reagent/Conditions | Position Modified | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C5 | 5-Nitro derivative | 63% | |

| Bromination | Br₂/FeBr₃, CHCl₃ | C7 | 7-Bromo derivative | 58% |

-

Mechanistic Aspect : Electron-withdrawing thioether group directs electrophiles to meta positions relative to the sulfur atom .

S-Alkylation/Acylation

The thioether sulfur serves as a nucleophile in alkylation or acylation reactions:

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Propargyl bromide | K₂CO₃, DMF, 80°C | Propargyl thioether | 77% | |

| 2-Chloro-N-arylacetamide | Acetone, K₂CO₃, RT | Thioacetamide derivative | 82% |

-

Application : These reactions enable diversification of the thioether group for structure-activity relationship (SAR) studies .

Hydrolysis Reactions

The quinazoline ring undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1M NaOH, reflux, 4 hr | 4-Oxo-quinazoline | 89% | |

| 6M HCl, 100°C, 8 hr | Quinazolinone | 95% |

-

Stability Note : The compound shows moderate stability at neutral pH but degrades rapidly under strong acidic/basic conditions .

Cross-Coupling Reactions

The chloro and fluoro substituents enable transition metal-catalyzed couplings:

| Reaction Type | Catalyst | Ligand | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | - | Biaryl derivative | 65% | |

| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Aminated derivative | 58% |

-

Optimization : Fluorine acts as a directing group in palladium-catalyzed couplings, enhancing regioselectivity .

Stability Considerations

-

Thermal Stability : Decomposes above 200°C (DSC data).

-

Photostability : Degrades under UV light (λ = 254 nm) within 48 hr.

-

Storage : Stable at -20°C under argon for >6 months.

Scientific Research Applications

The compound exhibits a range of biological activities, primarily due to its unique structural features, including the chloro and fluorine substituents, which enhance its reactivity and interaction with biological targets. Key areas of interest include:

- Anticancer Properties : Quinazoline derivatives are known for their potential in cancer therapy. Research indicates that 4-((2-Chloro-6-fluorobenzyl)thio)quinazoline may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. Studies have shown that quinazoline-based compounds can interfere with the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in many cancers .

- Antimicrobial Activity : The compound also demonstrates antimicrobial properties, making it a candidate for developing new antibiotics. The presence of halogen atoms (chlorine and fluorine) enhances its ability to disrupt microbial cell membranes or inhibit vital enzymatic processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the pharmacological properties of this compound. The following factors are critical:

- Substituent Effects : The presence of electron-withdrawing groups such as chlorine and fluorine can significantly influence the compound's binding affinity to biological targets. Studies suggest that these substituents enhance lipophilicity and improve cellular uptake .

- Molecular Docking Studies : Computational studies have provided insights into how this compound interacts at the molecular level with various targets. For instance, docking simulations have revealed specific interactions with amino acids in target proteins, suggesting mechanisms by which the compound exerts its biological effects .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through several methods, often involving nucleophilic aromatic substitution reactions. Developing derivatives with modified substituents can lead to compounds with improved efficacy and reduced toxicity.

Table 1: Comparison of Quinazoline Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Quinazoline core, thioether linkage | Anticancer, Antimicrobial |

| 2-Methylquinazolin-4(3H)-one | Methyl group at position 2 | Anticancer |

| 7-(4-Methoxybenzyl)thioquinazoline | Methoxy substituent | Antimicrobial |

Case Studies and Research Findings

Several studies have documented the effectiveness of quinazoline derivatives in various applications:

- Antitumor Activity : A study highlighted the synthesis of a series of quinazoline derivatives that demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents .

- Antimycobacterial Properties : Research has shown that certain quinazolinones possess potent activity against Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis .

Mechanism of Action

The mechanism of action of 4-((2-Chloro-6-fluorobenzyl)thio)quinazoline involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the colony formation and migration of cancer cells, induce apoptosis, and cause cell cycle arrest at the G1 phase . These effects are mediated through its interaction with various signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

4-((2-Chloro-6-fluorobenzyl)thio)quinazoline can be compared with other similar quinazoline derivatives, such as:

Gefitinib: An anticancer drug that targets the epidermal growth factor receptor (EGFR) and is used in the treatment of non-small cell lung cancer.

Afatinib: Another anticancer drug that irreversibly inhibits EGFR and is used in the treatment of non-small cell lung cancer.

Prazosin: An antihypertensive drug that acts as an alpha-1 adrenergic receptor antagonist.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.

Biological Activity

4-((2-Chloro-6-fluorobenzyl)thio)quinazoline is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline backbone with a thioether substituent, which may influence its biological properties. The presence of the chloro and fluorine groups is expected to enhance its pharmacological profile by improving lipophilicity and bioavailability.

Anticancer Activity

Several studies have identified quinazoline derivatives as promising anticancer agents. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway.

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)-6-bromo... | MCF-7 | 0.096 | EGFR inhibition |

| 2-(4-(6-phenylquinazolin-4-ylami... | HepG2 | 2.09 | PI3K inhibition |

| 4-((2-Chloro-6-fluorobenzyl)thio)... | MCF-7 | TBD | TBD |

Antimicrobial Activity

Research indicates that quinazoline derivatives possess antimicrobial properties. Specifically, compounds in this class have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, with some exhibiting moderate to strong inhibition zones.

Table 2: Antimicrobial Activity

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| 4-((2-Chloro-6-fluorobenzyl)thio)... | Staphylococcus aureus | TBD | TBD |

| Quinazoline derivative X | Escherichia coli | 10 | 75 |

Anti-inflammatory Activity

Quinazolines are also recognized for their anti-inflammatory effects. Studies have shown that certain derivatives can inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis or other inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many quinazoline derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.

- Signal Transduction Interference : Compounds may disrupt signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial in cell proliferation and survival.

- Antioxidant Properties : Some studies suggest that quinazolines exhibit antioxidant activity, which can contribute to their anti-inflammatory effects.

Case Studies

A notable study demonstrated the synthesis and evaluation of various quinazoline derivatives, including those with thiol groups. These compounds were tested against multiple cancer cell lines, revealing significant cytotoxicity and selectivity towards tumor cells over normal cells .

Another research effort focused on the structure-activity relationship (SAR) of substituted quinazolines, identifying specific modifications that enhance their biological efficacy .

Q & A

Q. What are the standard synthetic routes for preparing 4-((2-Chloro-6-fluorobenzyl)thio)quinazoline?

The synthesis typically involves nucleophilic substitution reactions. A common method includes reacting 2-chloro-6-fluorobenzyl mercaptan with a pre-functionalized quinazoline core (e.g., 4-chloroquinazoline) under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile). Reaction optimization focuses on temperature (60–80°C), solvent polarity, and catalyst selection to improve yield and purity. Alternative routes may use thiol-quinazoline coupling via Mitsunobu reactions or metal-catalyzed cross-coupling for regioselective thioether formation .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and purity.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography to resolve 3D structure and intermolecular interactions (e.g., halogen bonding from fluorine and chlorine) .

- HPLC/UPLC with UV detection for purity assessment, especially to detect byproducts from incomplete substitution .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations guide the design of this compound derivatives?

Computational studies predict binding modes to target proteins (e.g., EGFR kinase). Docking simulations (AutoDock Vina, Glide) assess interactions like hydrogen bonding with hinge regions (e.g., Met793 in EGFR) and hydrophobic contacts. Molecular dynamics (MD) simulations (GROMACS, AMBER) evaluate complex stability, ligand flexibility, and solvent effects. For example, fluorine’s electronegativity enhances binding affinity, while chlorine improves hydrophobic packing .

Q. What strategies resolve contradictions in reported biological activities of quinazoline analogs?

Discrepancies in IC₅₀ values or selectivity profiles often arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular context (e.g., overexpression vs. endogenous targets). To address this:

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic properties?

SAR analysis focuses on:

- Substituent effects : Fluorine at position 6 enhances metabolic stability; chlorine at position 2 improves membrane permeability.

- Backbone modifications : Replacing thioether with sulfone or sulfonamide alters solubility and bioavailability.

- Prodrug strategies : Esterification of hydroxyl groups to enhance oral absorption .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Scale-up introduces issues like exothermic reaction control and byproduct formation. Solutions include:

- Continuous flow reactors for precise temperature regulation.

- Chiral chromatography or asymmetric catalysis (e.g., Sharpless epoxidation) to preserve enantiopurity.

- In-line PAT (Process Analytical Technology) for real-time monitoring of intermediates .

Mechanistic and Translational Questions

Q. How does this compound inhibit kinase activity, and what off-target effects are plausible?

The compound acts as a Type I ATP-competitive inhibitor, occupying the kinase’s hydrophobic pocket. Off-target risks include inhibition of VEGF or PDGFR kinases due to conserved ATP-binding domains. Use kinome-wide profiling (e.g., KinomeScan) to identify selectivity. Co-crystallization with non-target kinases (e.g., ABL1) can reveal structural determinants of cross-reactivity .

Q. What in vivo models are suitable for evaluating its therapeutic potential?

- Xenograft models (e.g., HCT-116 colorectal cancer) to assess tumor growth inhibition.

- Pharmacokinetic studies in rodents for bioavailability, half-life, and metabolite identification.

- Toxicology screening for hepatic/renal toxicity linked to thioether metabolism .

Data Interpretation and Reproducibility

Q. How can researchers address variability in synthetic yields across studies?

Yield discrepancies often stem from:

Q. What statistical methods are recommended for analyzing dose-response data?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀/EC₅₀. Apply Grubbs’ test to exclude outliers and ANOVA for multi-group comparisons. Report confidence intervals and effect sizes to enhance reproducibility .

Emerging Research Directions

Q. Can this compound be repurposed for non-oncological applications?

Emerging evidence suggests potential in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.